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Introduction
Co-codaprin is a widely used analgesic combining the therapeutic benefits of codeine

phosphate, an opioid analgesic, and aspirin, a non-steroidal anti-inflammatory drug (NSAID)[1].

The stability of this combination product is critical to ensure its safety, efficacy, and quality

throughout its shelf life. Degradation of either active pharmaceutical ingredient (API) can lead

to a loss of potency and the formation of potentially harmful impurities. Therefore, the

development of a validated stability-indicating assay method (SIAM) is a regulatory requirement

and an essential component of the drug development process[2][3][4].

This application note details a comprehensive protocol for the development of a stability-

indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the

simultaneous quantification of codeine phosphate and aspirin in the presence of their

degradation products. The method is designed to be specific, accurate, precise, and robust, in

accordance with the International Council for Harmonisation (ICH) guidelines[2][5].

Experimental Workflow
The overall workflow for the development of the stability-indicating assay for co-codaprin is

illustrated in the diagram below.

Caption: Workflow for Co-Codaprin Stability Assay.
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Understanding the potential degradation pathways of aspirin and codeine phosphate is

fundamental to developing a specific stability-indicating method. The primary degradation

routes are summarized in the following diagram.

Caption: Degradation of Aspirin and Codeine.

Aspirin is known to undergo hydrolysis to form salicylic acid and acetic acid, a reaction that can

be catalyzed by moisture, heat, and acidic or basic conditions[6][7]. Codeine is susceptible to

oxidation, which can result in the formation of codeine N-oxide, norcodeine, and codeinone[8]

[9]. Photodegradation can also occur with both compounds[10][11].

Materials and Methods
4.1. Reagents and Standards:

Reference standards of Codeine Phosphate and Aspirin (USP grade)

Co-codaprin tablets

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Orthophosphoric acid (AR grade)

Hydrochloric acid (AR grade)

Sodium hydroxide (AR grade)

Hydrogen peroxide (30%, AR grade)

Purified water (Milli-Q or equivalent)

4.2. Instrumentation:

HPLC system with a photodiode array (PDA) detector

Analytical balance
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pH meter

Water bath

Photostability chamber

4.3. Chromatographic Conditions (Optimized):

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase
Acetonitrile:Phosphate Buffer (pH 3.0) (40:60

v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 220 nm

Injection Volume 20 µL

Column Temperature 30 °C

Experimental Protocols
5.1. Preparation of Standard and Sample Solutions:

Standard Stock Solution: Accurately weigh and dissolve 50 mg of aspirin and 10 mg of

codeine phosphate reference standards in a 100 mL volumetric flask with methanol to obtain

a stock solution.

Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final

concentration of 50 µg/mL of aspirin and 10 µg/mL of codeine phosphate.

Sample Solution: Weigh and crush 20 co-codaprin tablets. Transfer an amount of powder

equivalent to one tablet into a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for

15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe

filter and then dilute with the mobile phase to the same concentration as the working

standard solution.
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5.2. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the specificity of the analytical method

by intentionally degrading the sample under various stress conditions[12][13].

Stress Condition Protocol

Acid Hydrolysis

Treat the sample solution with 1N HCl at 80°C

for 2 hours. Neutralize with 1N NaOH before

injection.

Base Hydrolysis

Treat the sample solution with 0.1N NaOH at

60°C for 1 hour. Neutralize with 0.1N HCl before

injection.

Oxidative Degradation
Treat the sample solution with 6% H₂O₂ at room

temperature for 24 hours.

Thermal Degradation
Expose the solid drug product to 105°C for 48

hours in a hot air oven.

Photolytic Degradation

Expose the drug product to UV light (200

Wh/m²) and cool white fluorescent light (1.2

million lux hours) in a photostability chamber.

5.3. Method Validation:

The developed HPLC method was validated according to ICH guidelines for the following

parameters:
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Validation Parameter Summary of Results

Specificity

No interference from excipients or degradation

products at the retention times of aspirin and

codeine. Peak purity analysis confirmed the

homogeneity of the API peaks.

Linearity

Linear relationship between peak area and

concentration over the range of 25-75 µg/mL for

aspirin (r² > 0.999) and 5-15 µg/mL for codeine

(r² > 0.999).

Accuracy (% Recovery)
98.0% - 102.0% for both aspirin and codeine at

three different concentration levels.

Precision (% RSD)
Intraday and interday precision were less than

2.0% for both analytes.

Robustness

The method was found to be robust with respect

to small, deliberate variations in mobile phase

composition, pH, flow rate, and column

temperature.

Limit of Detection (LOD)
0.1 µg/mL for aspirin and 0.05 µg/mL for

codeine.

Limit of Quantification (LOQ)
0.3 µg/mL for aspirin and 0.15 µg/mL for

codeine.

Results and Discussion
The developed RP-HPLC method successfully separated aspirin and codeine from their

degradation products generated during forced degradation studies. The chromatograms

showed well-resolved peaks for the parent drugs and their major degradants. The retention

time for aspirin was approximately 4.5 minutes, and for codeine, it was approximately 3.2

minutes.

The forced degradation studies revealed that aspirin is highly susceptible to hydrolysis under

both acidic and basic conditions, with significant degradation also observed under thermal

stress. Codeine showed considerable degradation under oxidative conditions. Both active
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ingredients exhibited some degradation upon exposure to photolytic stress. The summary of

the forced degradation results is presented in the table below.

Stress Condition
% Degradation of
Aspirin

% Degradation of
Codeine

Major Degradation
Products Identified

Acid Hydrolysis (1N

HCl, 80°C, 2h)
15.2% 5.8% Salicylic Acid

Base Hydrolysis (0.1N

NaOH, 60°C, 1h)
25.8% 8.1% Salicylic Acid

Oxidative Degradation

(6% H₂O₂, RT, 24h)
8.5% 18.3% Codeine N-oxide

Thermal Degradation

(105°C, 48h)
12.1% 6.5% Salicylic Acid

Photolytic

Degradation
6.3% 4.2%

Various minor

degradants

Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been

successfully developed and validated for the simultaneous determination of aspirin and

codeine phosphate in co-codaprin tablets. The method is suitable for routine quality control

and stability testing of co-codaprin formulations. The forced degradation studies provided

valuable insights into the degradation behavior of the two active ingredients, confirming the

stability-indicating nature of the developed assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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